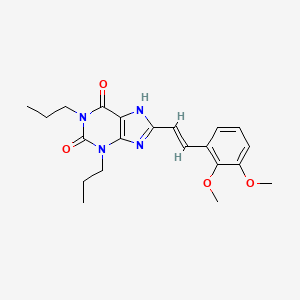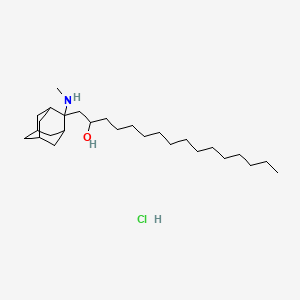
Benzeneacetic acid, alpha-phenyl-, (hexahydro-5-methyl-1H-pyrrolizin-3-yl)methyl ester, hydrochloride, (3-alpha,5-alpha,7a-beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetic acid, alpha-phenyl-, (hexahydro-5-methyl-1H-pyrrolizin-3-yl)methyl ester, hydrochloride, (3-alpha,5-alpha,7a-beta)-: is a complex organic compound with a unique structure. This compound is characterized by the presence of a benzeneacetic acid moiety, a phenyl group, and a hexahydro-5-methyl-1H-pyrrolizin-3-yl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, alpha-phenyl-, (hexahydro-5-methyl-1H-pyrrolizin-3-yl)methyl ester, hydrochloride, (3-alpha,5-alpha,7a-beta)- involves multiple steps:
Formation of Benzeneacetic Acid Derivative: The initial step involves the preparation of benzeneacetic acid derivative through Friedel-Crafts acylation.
Esterification: The benzeneacetic acid derivative undergoes esterification with (hexahydro-5-methyl-1H-pyrrolizin-3-yl)methanol in the presence of a strong acid catalyst like sulfuric acid.
Hydrochloride Salt Formation: The final step involves the conversion of the ester into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of benzeneacetic acid derivative and (hexahydro-5-methyl-1H-pyrrolizin-3-yl)methanol.
Continuous Esterification: Continuous esterification process using industrial reactors to ensure high yield and purity.
Purification and Crystallization: The final product is purified and crystallized to obtain the hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the ester group, converting it into the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
Oxidation Products: Phenolic derivatives and quinones.
Reduction Products: Alcohols and alkanes.
Substitution Products: Halogenated compounds and amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound is used to study enzyme interactions and metabolic pathways. Its ester group can be hydrolyzed by esterases, providing insights into enzyme specificity and activity.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals. Its stability and solubility make it suitable for various formulations and applications.
Mecanismo De Acción
The mechanism of action of Benzeneacetic acid, alpha-phenyl-, (hexahydro-5-methyl-1H-pyrrolizin-3-yl)methyl ester, hydrochloride, (3-alpha,5-alpha,7a-beta)- involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. The ester group can be hydrolyzed, releasing active metabolites that exert biological effects. The phenyl and pyrrolizinyl groups contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Benzeneacetic acid, methyl ester: Similar structure but lacks the pyrrolizinyl group.
Benzeneacetic acid, alpha-oxo-, methyl ester: Contains an oxo group instead of the pyrrolizinyl group.
Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester: Contains hydroxyl and methoxy groups on the benzene ring.
Uniqueness
The uniqueness of Benzeneacetic acid, alpha-phenyl-, (hexahydro-5-methyl-1H-pyrrolizin-3-yl)methyl ester, hydrochloride, (3-alpha,5-alpha,7a-beta)- lies in its complex structure, which combines multiple functional groups. This complexity allows for diverse chemical reactions and interactions, making it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
124753-60-2 |
|---|---|
Fórmula molecular |
C23H28ClNO2 |
Peso molecular |
385.9 g/mol |
Nombre IUPAC |
[(3R,5R,8R)-5-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-yl]methyl 2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C23H27NO2.ClH/c1-17-12-13-20-14-15-21(24(17)20)16-26-23(25)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20-22H,12-16H2,1H3;1H/t17-,20-,21-;/m1./s1 |
Clave InChI |
DWJOSVAULHGXGR-GKZODZSBSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]2N1[C@H](CC2)COC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
SMILES canónico |
CC1CCC2N1C(CC2)COC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


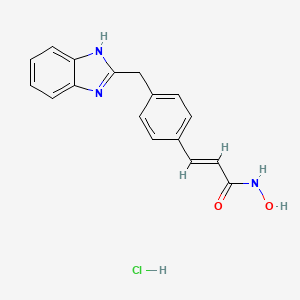
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12768497.png)

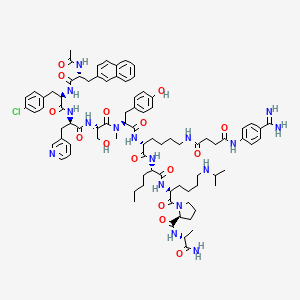

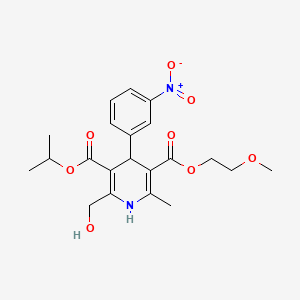

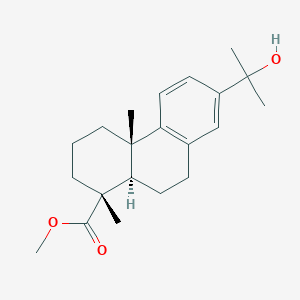
![Fluconazole impurity E [WHO-IP]](/img/structure/B12768523.png)
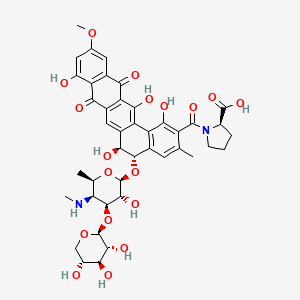

![(2S)-1-[(2S)-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12768555.png)
